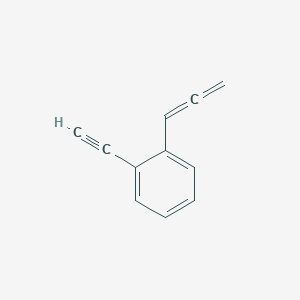
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate is an organic compound with the molecular formula C13H17Br2NO2. It is a derivative of benzoic acid and contains both bromomethyl and dimethylaminoethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate typically involves a multi-step process:
Bromination: The starting material, 3,4-dimethylbenzoic acid, undergoes bromination to introduce bromomethyl groups at the 3 and 4 positions of the aromatic ring.
Esterification: The brominated intermediate is then esterified with 2-(dimethylamino)ethanol under acidic conditions to form the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the dimethylaminoethyl group.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group but lacks the bromomethyl groups
Properties
CAS No. |
64236-17-5 |
|---|---|
Molecular Formula |
C13H17Br2NO2 |
Molecular Weight |
379.09 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3,4-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C13H17Br2NO2/c1-16(2)5-6-18-13(17)10-3-4-11(8-14)12(7-10)9-15/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI Key |
ODYBDNXMCMUYHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=C(C=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


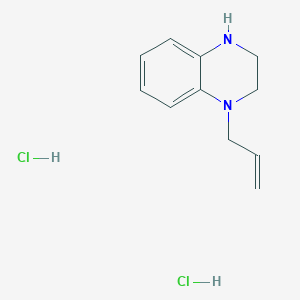

![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
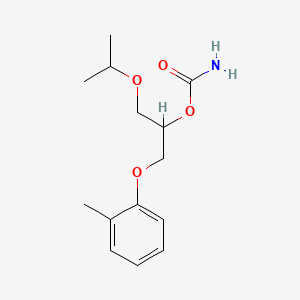
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
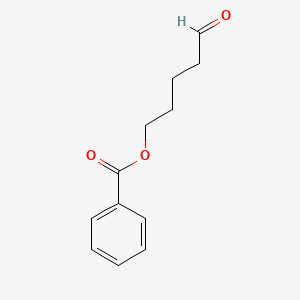
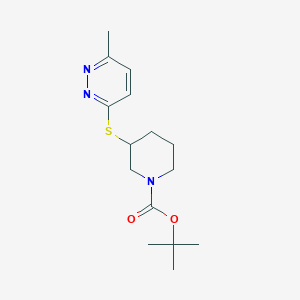
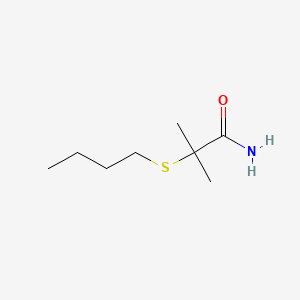
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
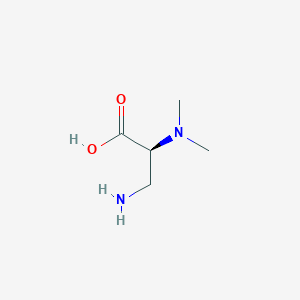
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
